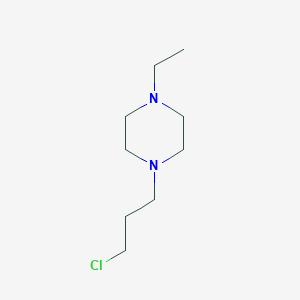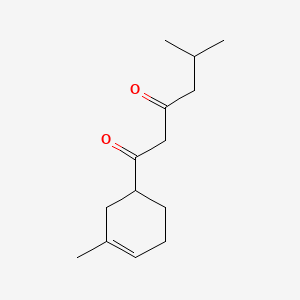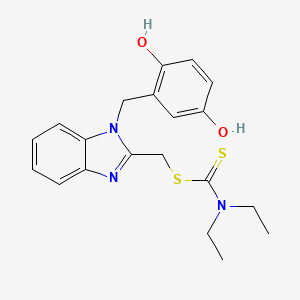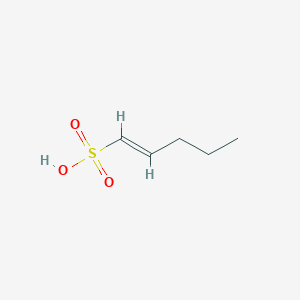![molecular formula C16H18N6O3 B13777817 N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide CAS No. 7155-39-7](/img/structure/B13777817.png)
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes phenylhydrazinyl groups and nitrous amide functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide typically involves a non-solvent reaction mechanism. The process begins with the reaction of phenylhydrazine with oxalic acid to form an intermediate compound. This intermediate is then reacted with nitrous acid under controlled conditions to yield the final product. The reaction conditions, including temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced analytical techniques, such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy, is essential for quality control and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions may result in the formation of halogenated or hydroxylated compounds .
Applications De Recherche Scientifique
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor for metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism by which N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide exerts its effects involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. The compound’s functional groups play a crucial role in this adsorption process, interacting with the metal surface through chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-phenylethyl)oxamide
- N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide
Uniqueness
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide stands out due to its unique combination of phenylhydrazinyl and nitrous amide groups. This structural uniqueness imparts specific chemical properties that are not observed in similar compounds. For example, its ability to act as a corrosion inhibitor is enhanced by the presence of both hydrazinyl and nitrous amide functionalities, which provide multiple points of interaction with metal surfaces .
Propriétés
Numéro CAS |
7155-39-7 |
|---|---|
Formule moléculaire |
C16H18N6O3 |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide |
InChI |
InChI=1S/C16H18N6O3/c23-15(19-17-13-7-3-1-4-8-13)11-22(21-25)12-16(24)20-18-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,23)(H,20,24) |
Clé InChI |
GMCWBXDBYUUHBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)CN(CC(=O)NNC2=CC=CC=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)






![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
![N,N'-[Fluoranthene-3,8-diylbis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B13777824.png)

